Mordant Yellow 10 acts as an organic reagent for the spectrometric determination of Iron (III). When combined with Iron (III), Mordant Yellow 10 forms a colored complex that can be measured using a technique called spectrophotometry [, ]. The intensity of the color is directly proportional to the concentration of Iron (III) present. This allows researchers to quantify the amount of Iron (III) in a sample by measuring the absorbance of the solution at a specific wavelength of light [].
Mordant Yellow 10, also known as Acid Yellow 3 or 5-(4-sulfophenylazo)salicylic acid disodium salt, is a synthetic azo dye characterized by its vibrant yellow color. Its chemical formula is and it features an azo group (-N=N-) connecting two aromatic rings, along with sulfonic acid and hydroxyl functional groups that enhance its solubility and reactivity in various applications. This compound is primarily utilized in the textile industry for dyeing natural fibers such as wool and silk, as well as synthetic fibers like nylon .
The mechanism by which MY10 interacts with iron (III) to form a colored complex is not well-documented in publicly available scientific research. However, it is likely that the negatively charged sulfonate and carboxylate groups on MY10 chelate (bind) with the iron (III) ion, leading to complex formation and a characteristic color change detectable by spectroscopy [].
Mordant Yellow 10 exhibits biological activity primarily related to its environmental persistence and potential toxicity. It can cause skin irritation and serious eye damage upon contact, and it may pose respiratory risks if inhaled. The compound has been studied for its biodegradation pathways, where certain bacteria can utilize it as a carbon source, effectively reducing its environmental impact through metabolic processes.
The synthesis of Mordant Yellow 10 typically involves the following steps:
In industrial settings, this process is optimized for yield and purity, utilizing raw materials such as sulfuric acid and refined salt.
Mordant Yellow 10 has diverse applications beyond textile dyeing:
Research on Mordant Yellow 10 has focused on its interactions with various materials and biological systems:
Mordant Yellow 10 shares structural characteristics with several other azo dyes. Here are some similar compounds:
Mordant Yellow 10 is unique due to its specific combination of sulfonic acid and nitro functional groups. This structure confers superior lightfastness and washfastness compared to other similar compounds. Additionally, its capacity to form stable complexes with metal ions enhances its effectiveness in applications such as textile dyeing and environmental remediation efforts.
The synthesis of Mordant Yellow 10 follows the classical diazotization-coupling reaction pathway, which represents one of the most fundamental reactions in azo dye chemistry [15]. This two-step process begins with the diazotization of 4-aminobenzenesulfonic acid (sulfanilic acid) followed by coupling with salicylic acid under carefully controlled conditions [4] [7].
The diazotization mechanism initiates with the formation of nitrous acid in situ through the reaction of sodium nitrite with hydrochloric acid in aqueous solution [20]. The sulfanilic acid undergoes protonation in the acidic medium, forming an ammonium ion intermediate [20]. Subsequently, the protonated amine reacts with nitrous acid to generate a nitrosamine intermediate, which undergoes rearrangement and elimination reactions to yield the diazonium salt [20].
The diazonium salt formation follows the general mechanism where the primary aromatic amine is converted into a highly reactive electrophilic species [15]. The stability of this intermediate is temperature-dependent, requiring maintenance at 0-5 degrees Celsius to prevent decomposition [14] [20]. The reaction proceeds through nitrosation of the primary aromatic amine, with hydrochloric acid providing the acidic environment necessary for diazonium salt stabilization [14].
The coupling reaction constitutes the second phase of the synthesis, where the diazonium salt acts as an electrophile in an electrophilic aromatic substitution reaction with salicylic acid as the coupling component [15]. The salicylic acid, containing both hydroxyl and carboxyl functional groups, provides the electron-rich aromatic system necessary for successful coupling [12]. The hydroxyl group directs the incoming diazonium ion to the para position relative to the hydroxyl group, resulting in the formation of the characteristic azo linkage [15].
The coupling mechanism requires alkaline conditions, typically achieved through the addition of sodium hydroxide to maintain pH values between 7 and 12 [12]. Under these conditions, the salicylic acid exists partially as a phenolate ion, which exhibits enhanced nucleophilicity compared to the neutral phenol form [15]. The electrophilic aromatic substitution proceeds through the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity and complete the azo bond formation [15].
The successful synthesis of Mordant Yellow 10 requires precise optimization of multiple reaction parameters to maximize yield, minimize side reactions, and ensure consistent product quality [9]. Temperature control represents the most critical parameter in the diazotization step, with optimal conditions maintained between 0 and 5 degrees Celsius [14] [20].
Parameter | Optimal Value | Critical Notes |
---|---|---|
Temperature Range (°C) | 0-5 | Low temperature prevents diazonium salt decomposition |
pH Range | <3 | Acidic medium essential for reaction progression |
Reaction Time (minutes) | 30-60 | Complete diazotization requires adequate time |
Hydrochloric Acid Concentration (mol/L) | 0.5-5.6 | Higher concentrations used in conventional methods |
Sodium Nitrite Concentration (mol/L) | 0.5-1.0 | Stoichiometric excess required |
Material to Liquor Ratio | 1:20 | Adequate dilution for heat dissipation |
The pH optimization requires different conditions for each reaction step [17]. During diazotization, maintaining pH values below 3 ensures proper diazonium salt formation and stability [20]. Conversely, the coupling reaction demands alkaline conditions with pH values ranging from 7 to 12 to facilitate the electrophilic aromatic substitution mechanism [12] [17].
Recent research in microdroplet synthesis has demonstrated significant improvements in reaction efficiency through enhanced mixing and heat transfer [17]. These studies revealed that conventional methods typically require hydrochloric acid concentrations of 5.6 molar, while optimized microdroplet techniques achieve comparable results with concentrations as low as 0.5 molar [17]. The improved mass transfer characteristics in microscale reactions enable more efficient utilization of reagents and reduced reaction times.
The coupling reaction optimization focuses on maintaining proper stoichiometric ratios between the diazonium salt and salicylic acid [12]. The addition rate of the diazonium salt to the coupling component requires careful control to prevent localized pH fluctuations that could lead to side reactions or incomplete coupling [17]. Optimal coupling conditions include room temperature operation (20-25 degrees Celsius) and reaction times of 15-30 minutes to ensure complete azo bond formation [12].
Parameter | Optimal Value | Effect on Product |
---|---|---|
pH Range | 7-12 | Controls electrophilic substitution mechanism |
Temperature (°C) | Room temperature (20-25) | Prevents side reactions and decomposition |
Reaction Time (minutes) | 15-30 | Ensures complete coupling reaction |
Salicylic Acid Concentration (% w/v) | 5-10 | Adequate nucleophile concentration |
Diazonium Salt Addition Rate | Slow dropwise addition | Prevents localized pH changes |
Sodium Hydroxide Concentration (mol/L) | 0.5-1.0 | Maintains alkaline conditions for coupling |
Industrial production of Mordant Yellow 10 involves a multi-stage process encompassing raw material preparation, chemical synthesis, product isolation, and finishing operations [14] [24]. The manufacturing sequence follows established protocols for azo dye production, incorporating five fundamental steps: diazotization, coupling, isolation-filtration, drying, grinding, and standardization [14].
The industrial process begins with raw material preparation, where 4-aminobenzenesulfonic acid and salicylic acid undergo purification and standardization to ensure consistent starting material quality [24]. The purity of intermediates represents a critical factor influencing final product quality, as impurities can lead to off-shade products or reduced tinctorial strength [14].
Large-scale diazotization typically employs jacketed reactors equipped with efficient cooling systems to maintain the required low temperatures [16]. Industrial facilities utilize ice water cooling systems, with calculations for a 5 tons per day production plant indicating requirements of approximately 20,366 kilograms of ice for batch operations [16]. The reaction mass for diazotization, excluding ice, amounts to approximately 23,551 kilograms per batch, demonstrating the substantial cooling requirements for temperature control [16].
Process Step | Temperature (°C) | Duration (minutes) | Key Monitoring Parameters |
---|---|---|---|
Raw Material Preparation | Ambient | 30-45 | Purity, moisture content |
Diazotization Reaction | 0-5 | 45-60 | pH, temperature, diazo test |
Coupling Reaction | 20-25 | 30-45 | pH, color development |
Precipitation | Ambient | 15-20 | Completeness of precipitation |
Filtration | Ambient | 20-30 | Filtrate clarity |
Washing | 40-50 | 30-45 | Wash water pH, conductivity |
The coupling stage in industrial production requires careful pH control through automated dosing systems for sodium hydroxide addition [24]. Industrial reactors incorporate continuous monitoring of pH and temperature to ensure optimal reaction conditions throughout the coupling process [24]. The color development serves as a visual indicator of reaction progress, with complete coupling typically achieved within 30-45 minutes under optimal conditions.
Product isolation involves precipitation of the dye through pH adjustment, typically using hydrochloric acid to precipitate the free acid form of the dye [4]. Filtration equipment, commonly rotary vacuum filters or filter presses, separate the solid dye from the reaction liquor [24]. The filtration process requires careful monitoring of filtrate clarity to ensure complete product recovery.
Subsequent washing operations remove residual salts and impurities using warm water at 40-50 degrees Celsius [24]. The washing process continues until the wash water conductivity and pH meet predetermined specifications, indicating adequate removal of process chemicals [21]. Drying operations utilize hot air circulation ovens or spray drying equipment, maintaining temperatures between 80-100 degrees Celsius to achieve moisture contents below 5 percent [4].
The purification and quality control of Mordant Yellow 10 involves comprehensive analytical protocols to ensure product consistency and performance characteristics [23]. Modern quality control systems incorporate multiple analytical techniques to evaluate chemical purity, spectral properties, and application performance [23].
High Performance Liquid Chromatography serves as the primary method for chemical purity determination, with acceptance criteria requiring minimum 85 percent active content [23]. The chromatographic analysis employs reverse-phase columns with mobile phases consisting of acetonitrile-water gradients and detection at the maximum absorption wavelength of 324 nanometers [1] [23].
Spectroscopic analysis represents a fundamental component of quality control protocols [25]. Ultraviolet-visible spectroscopy provides quantitative measurement of color strength through K/S values, with acceptable products falling within plus or minus 5 percent of established standards [9]. The characteristic absorption maximum at 324 nanometers serves as an identity confirmation test, with acceptable products showing wavelength maxima within plus or minus 2 nanometers of the specified value [1].
Test Parameter | Testing Method | Acceptance Criteria | Test Frequency |
---|---|---|---|
Chemical Purity | High Performance Liquid Chromatography | ≥85% active content | Every batch |
Color Strength | UV-Visible Spectrophotometry (K/S values) | Within ±5% of standard | Every batch |
Spectral Properties | UV-Vis spectroscopy at λmax 324 nm | λmax 324 ± 2 nm | Every batch |
Particle Size | Laser diffraction analysis | 90% < 10 micrometers | Weekly |
Moisture Content | Karl Fischer titration | ≤5% moisture | Every batch |
pH Value | pH meter measurement | 6.0-8.0 | Every batch |
Particle size analysis employs laser diffraction techniques to ensure proper grinding and particle size distribution [24]. Industrial specifications typically require 90 percent of particles to be smaller than 10 micrometers to ensure adequate dissolution and dyeing performance [24]. Moisture content determination utilizes Karl Fischer titration, with acceptance limits of 5 percent maximum to prevent product degradation during storage [4].
Fastness properties evaluation follows standardized testing protocols for wash fastness and light fastness performance [21]. These tests simulate end-use conditions and provide quantitative measures of dye performance in textile applications [21]. Acceptable products demonstrate fastness grades of 4-5 minimum on standard rating scales, ensuring adequate performance in commercial applications [7] [21].
Heavy metal content analysis employs atomic absorption spectroscopy to ensure compliance with environmental and textile industry regulations [24]. Maximum allowable heavy metal content typically remains below 50 parts per million total, preventing potential environmental contamination and ensuring product safety for textile applications [24].
Chemical properties characterization includes comprehensive evaluation of molecular structure and physical characteristics [1] [4]:
Property | Value |
---|---|
Molecular Formula | C13H8N2Na2O6S |
Molecular Weight (g/mol) | 366.26 |
CAS Registry Number | 6054-99-5 |
Chemical Class | Monoazo dye |
Appearance | Yellow to brown fine crystalline powder |
Melting Point | >284°C (decomposition) |
Solubility in Water | Soluble (yellow solution) |
Solubility in Organic Solvents | Slightly soluble in DMSO, methanol; insoluble in chloroform |
Maximum Absorption Wavelength (nm) | 324 |
Color Index Number | C.I. 14010 |
Mordant Yellow 10 exhibits distinctive chelation capabilities through its salicylic acid moiety, which provides two primary coordination sites: the hydroxyl group (-OH) and the carboxyl group (-COOH) positioned ortho to each other on the benzene ring [1] . This structural arrangement facilitates bidentate chelation, forming stable five-membered chelate rings with metal ions through oxygen-oxygen coordination [4] [5].
The chelation mechanism operates through the simultaneous coordination of both the phenolic hydroxyl oxygen and the carboxylate oxygen to a single metal center [4] [6]. This bidentate coordination mode is particularly favorable due to the chelate effect, which provides enhanced thermodynamic stability compared to monodentate coordination [5]. The presence of the azo linkage (-N=N-) connecting the sulfophenyl group to the salicylic acid core contributes additional electronic delocalization, potentially influencing the coordination properties [7] [8].
The compound demonstrates versatile coordination behavior with various transition metals, each exhibiting distinct binding characteristics and applications. Iron(III) coordination represents the most extensively studied system, particularly due to its analytical significance [1] [9] [10]. The iron(III) complex formation occurs readily in aqueous solution, producing a characteristic color change that enables spectrophotometric detection and quantification .
Aluminum(III) complexes form the basis for mordant dyeing applications, where the metal ion serves as a bridge between the dye molecule and textile fibers [12] [6]. The aluminum coordination typically involves the formation of multinuclear complexes that enhance fiber fixation and color fastness properties [13] [6]. Chromium(III) complexes exhibit exceptional stability and are utilized in industrial mordant dyeing processes where superior light and wash fastness are required [14] [6].
Copper(II) coordination results in notable color modifications, often shifting the original yellow hue toward olive or greenish tones [6] [15]. This color change phenomenon, known as polygenicity, demonstrates the significant influence of metal coordination on the electronic structure and optical properties of the dye [6].
The coordination geometry of Mordant Yellow 10 metal complexes typically involves bidentate chelation through the oxygen donor atoms of the salicylic acid moiety [16] [17]. The formation of five-membered chelate rings is favored due to minimal ring strain and optimal orbital overlap [5] [16]. The coordination number for most metal complexes is likely two per ligand molecule, though higher coordination numbers may be achieved through additional ligand coordination or solvent molecules [18] [16].
Spectroscopic evidence supports the bidentate coordination mode, with infrared spectroscopy revealing characteristic shifts in carbonyl and hydroxyl stretching frequencies upon metal complexation [19] [7]. These vibrational changes indicate the involvement of both oxygen atoms in metal-ligand bonding, confirming the proposed chelation mechanism [20] [21].
The thermodynamic stability of Mordant Yellow 10 metal complexes varies significantly depending on the metal ion involved and solution conditions. The formation of these complexes is generally thermodynamically favorable, as evidenced by spontaneous complex formation and observable color changes [22]. For rhodium complexes, stability constants have been experimentally determined, with values on the order of 10⁴ M⁻¹, indicating moderate to strong binding affinity [22].
The stability of iron(III) complexes is particularly noteworthy, as these systems exhibit sufficient stability for analytical applications while maintaining reversibility for spectrophotometric measurements [23] [24]. The high affinity between Mordant Yellow 10 and iron(III) ions enables sensitive detection and quantification, with detection capabilities extending to trace metal analysis [1] [10].
The thermodynamic favorability of complex formation arises from multiple contributing factors, including the chelate effect, electronic stabilization, and favorable entropy changes [5] [25]. The formation of five-membered chelate rings provides significant thermodynamic stabilization compared to hypothetical monodentate coordination, as the chelate effect enhances both enthalpy and entropy of complexation [5].
The negative Gibbs free energy values for complex formation indicate spontaneous processes under standard conditions [25]. The enthalpy contributions are generally negative due to metal-ligand bond formation, while entropy changes may be positive due to the release of coordinated water molecules and increased system disorder [25] [26].
The stability of Mordant Yellow 10 metal complexes exhibits strong pH dependence, reflecting the acid-base properties of the chelating groups [20] [27]. The carboxyl group pKa and phenolic hydroxyl pKa determine the protonation state of the ligand and consequently affect metal binding affinity [20]. Optimal complex formation typically occurs under mildly basic conditions where both chelating groups are deprotonated and available for coordination [27].
Buffer systems play a crucial role in maintaining optimal pH conditions for complex stability [22] [28]. The pH dependence also provides opportunities for selective metal coordination and complex dissociation through pH manipulation, enabling analytical separations and controlled release applications [27].
The structural characterization of Mordant Yellow 10 iron(III) complexes relies heavily on UV-visible spectroscopic analysis, which provides critical information about electronic transitions and coordination environment [29] [22] [27]. Upon iron(III) coordination, the compound exhibits a characteristic bathochromic shift in its absorption maximum, typically moving from approximately 324 nm for the free ligand to longer wavelengths for the complex [29] .
This spectral shift reflects the perturbation of the dye's electronic structure upon metal coordination, with the iron(III) center influencing the π-electron system through coordination bonds [27]. The intensity of the absorption bands also changes upon complexation, providing quantitative information about complex concentration and enabling analytical applications [23] [22].
Infrared spectroscopic analysis reveals characteristic changes in vibrational frequencies upon iron(III) coordination, particularly in the carbonyl (C=O) and carbon-oxygen (C-O) stretching regions [7] [20]. The carboxyl group stretching frequency typically shifts to lower wavenumbers upon coordination, indicating the involvement of the carboxylate oxygen in metal bonding [20] [21].
Similarly, the phenolic C-O stretching frequency experiences shifts that confirm hydroxyl group participation in coordination [20] [30]. These vibrational changes provide direct evidence for the proposed bidentate coordination mode and support the formation of chelate complexes [7] [21].
The molecular structure of the iron(III) complex likely involves a distorted octahedral geometry around the metal center, with Mordant Yellow 10 ligands occupying coordination sites through bidentate chelation [18] [31]. The iron(III) center can accommodate multiple ligands, potentially forming 1:2 or 1:3 metal:ligand complexes depending on solution conditions and ligand concentration [20] [32].
The coordination environment is further stabilized by the delocalized π-electron system of the azo dye, which may participate in back-bonding interactions with the metal d-orbitals [33] [7]. This electronic interaction contributes to the overall stability of the complex and influences its spectroscopic properties [19] [8].
Mass spectrometric analysis can provide direct confirmation of complex stoichiometry and molecular formulas, revealing the exact metal:ligand ratios under specific conditions [20] [32]. Elemental analysis further supports structural assignments by providing quantitative metal and organic content data [20] [34].
The enhanced thermal stability of the iron(III) complex compared to the free ligand demonstrates the stabilizing effect of metal coordination [34] [26]. Thermal gravimetric analysis reveals decomposition temperatures significantly higher than the free dye, indicating the formation of thermally robust coordination compounds [34].
Property | Value |
---|---|
Chemical Name | 5-(4-Sulfophenylazo)salicylic acid, disodium salt |
Molecular Formula | C₁₃H₈N₂Na₂O₆S |
Molecular Weight (g/mol) | 366.26 |
CAS Number | 6054-99-5 |
Color Index | C.I. 14010 |
Structure Type | Monoazo dye |
Melting Point | >284°C (decomposition) |
Solubility in Water | Soluble (yellow solution) |
UV-Vis λmax (nm) | 324 nm (aqueous), 358 nm (alternative source) |
Metal Ion | Coordination Mode | Applications | Stability Features |
---|---|---|---|
Iron(III) | Bidentate through hydroxyl and carboxyl groups | Spectrometric determination and analysis | Enhanced photostability, detectable color change |
Aluminum(III) | Mordanting - fiber fixation complexes | Textile dyeing on wool and silk | Improved wash fastness, light fastness |
Chromium(III) | Mordanting - enhanced color fastness | Industrial mordant dyeing processes | Superior color fastness properties |
Copper(II) | Mordanting - color modification | Color modification in textile applications | Modified hue, improved durability |
Other Transition Metals | Various coordination patterns possible | Research into metal complexation behavior | Variable stability depending on metal and conditions |
Parameter | Characteristics | Evidence/Notes |
---|---|---|
Complex Formation | Spontaneous complex formation with metal ions | Color change observed upon metal coordination |
Chelate Effect | Enhanced stability due to chelate ring formation | Five-membered chelate ring formation likely |
Coordination Number | Typically 2 (bidentate) for salicylic acid derivatives | Hydroxyl and carboxyl groups provide coordination sites |
Binding Affinity | High affinity for Fe³⁺ ions in analytical applications | Used specifically for Fe³⁺ determination |
pH Dependence | Complex formation favored at specific pH ranges | pH affects protonation state of chelating groups |
Temperature Effects | Thermal stability increases upon complexation | Melting point >284°C indicates thermal stability |
Kinetic Stability | Kinetically stable complexes under normal conditions | Complexes resist dissociation in aqueous solution |